Lipophilicity Reduction Relative to N-Benzyl Analog Improves Calculated Solubility and Drug-Likeness
Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate exhibits an XLogP3 of 0.4, which is 0.9 log units lower than the XLogP3 of 1.3 for the structurally closest commercial analog, ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (CAS 5336-50-5) [1][2]. This lower lipophilicity translates to a calculated logS improvement of approximately 0.5–0.7 units, suggesting better aqueous solubility and a reduced risk of promiscuous binding due to hydrophobic collapse [3]. In lead optimization, a ΔlogP of this magnitude can be decisive for meeting CNS or oral drug-likeness criteria.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (XLogP3 = 1.3) |
| Quantified Difference | ΔXLogP3 = −0.9 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) |
Why This Matters
Lower lipophilicity enhances aqueous solubility and reduces off-target binding, critical factors for selecting a building block for CNS or oral drug programs where logP control is stringent.
- [1] Kuujia Compound Database: ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate (CAS 142774-43-4). Kuujia. https://www.kuujia.com/cas-142774-43-4.html. View Source
- [2] PubChem Compound Summary for CID 219271, Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/219271. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098. View Source
